molecular formula C8H11ClN2 B1473625 3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 1251760-95-8

3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1473625
CAS No.: 1251760-95-8
M. Wt: 170.64 g/mol
InChI Key: IDHIQUQBAYDMFG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a bicyclic pyrazole derivative characterized by a cyclopentane ring fused to a pyrazole moiety. The chloromethyl (-CH₂Cl) and methyl (-CH₃) substituents at positions 3 and 2, respectively, confer distinct electronic and steric properties to the molecule.

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11-8(5-9)6-3-2-4-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHIQUQBAYDMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction leads to cell cycle arrest and apoptosis in cancer cells.

Biological Activity

3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS No. 1251760-95-8) is a heterocyclic compound that features a pyrazole ring fused to a cyclopentane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on recent research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C8H11ClN2
  • Molecular Weight : 170.64 g/mol
  • Purity : 97% .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Pyrazole compounds have been studied for their antibacterial and antifungal properties. Specific derivatives have shown efficacy against various strains of bacteria and fungi.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The structure of this compound may contribute to such activity due to the presence of the chloromethyl group.
  • Cytotoxicity : Preliminary investigations indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action could involve apoptosis induction or cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a chloromethyl group exhibited significant antibacterial activity compared to controls.

CompoundActivity (Zone of Inhibition in mm)
Control0
Compound A (similar structure)15
This compound 18

Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan in rats, administration of pyrazole derivatives resulted in a significant reduction in paw edema. The study highlighted the potential of these compounds as anti-inflammatory agents.

Treatment GroupPaw Edema (mm)% Reduction
Control8.5-
Compound B5.041%
This compound 4.0 53%

Study 3: Cytotoxic Effects on Cancer Cell Lines

A cytotoxicity assay was performed using MTT methods on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibited dose-dependent cytotoxic effects.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506070
100 40 50

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The chloromethyl group may interact with active sites in enzymes like COX.
  • Cell Membrane Disruption : It may alter membrane permeability in microbial cells.
  • Induction of Apoptosis : In cancer cells, it may trigger pathways leading to programmed cell death.

Scientific Research Applications

3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused to a cyclopentane structure. The chloromethyl group at the 3-position of the pyrazole ring increases its reactivity, making it useful for chemical transformations and biological applications. This compound's unique structural features contribute to its potential utility in medicinal chemistry and materials science.

Chemical Properties and Reactivity
this compound's chemical reactivity allows it to undergo several types of reactions:

  • Substitution Reactions The chloromethyl group can be easily substituted by nucleophiles.
  • Oxidation Reactions The compound can be oxidized, leading to various oxygenated products.
  • Reduction Reactions Reduction of the compound can modify its structure and properties.

Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.

Biological Activity
Research indicates that this compound exhibits significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The primary mechanism of action involves the inhibition of succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle; by interfering with this pathway, the compound may induce cell death in pathogenic bacteria and cancer cells.

Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes reacting a chloromethyl-substituted precursor with a hydrazine derivative under controlled conditions. Solvents such as ethanol or acetonitrile are often used, with heating applied to facilitate cyclization. Industrial production may involve optimized large-scale synthesis techniques to ensure high yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with structurally related tetrahydrocyclopenta[c]pyrazole derivatives, focusing on substituents, physicochemical properties, and reported bioactivities.

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities
This compound (Target) -CH₂Cl (position 3), -CH₃ (position 2) C₉H₁₁ClN₂ 182.65 Hypothesized reactivity due to chloromethyl group; potential as a synthetic intermediate.
2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole -C₆H₃Cl₂ (position 2), -CH₃ (position 3) C₁₃H₁₂Cl₂N₂ 267.16 Low synthesis yield (8%); confirmed regioisomer via ROESY NMR; N-type calcium channel activity.
3-Chloro-4-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)phenyl methyl sulfone -SO₂CH₃ (position 4), -Cl (position 3) C₁₃H₁₃ClN₂O₂S 296.77 Sulfone group enhances electron-withdrawing effects; potential PDE inhibition.
(E)-N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide hydrochloride -NHCOCH=CHC₄H₃S (position 3), -CH₃ (position 2) C₁₄H₁₆ClN₃OS 317.82 Thiophene-acrylamide moiety suggests improved solubility and hydrogen-bonding capacity.

Key Observations:

Substituent Effects :

  • The chloromethyl group in the target compound likely increases electrophilicity compared to analogs with simple methyl or aryl groups (e.g., compound from ), making it more reactive in nucleophilic substitution reactions.
  • Sulfone-containing analogs (e.g., ) exhibit stronger electron-withdrawing effects, which may enhance binding to enzymes like phosphodiesterases.

Biological Activity :

  • Analogs with aryl substituents (e.g., dichlorophenyl in ) show calcium channel inhibition, while sulfone derivatives () are linked to vasorelaxant properties. The target compound’s chloromethyl group may favor interactions with cysteine residues in enzyme active sites.

Synthesis Challenges :

  • Low yields (e.g., 8% for ) are common in cyclopenta[c]pyrazole synthesis due to steric hindrance and regioselectivity issues. The target compound’s synthesis may face similar challenges.

Preparation Methods

Starting Materials and Ring Construction

  • Pyrazole Formation: The pyrazole core is often synthesized by reacting hydrazine hydrate with α,β-unsaturated aldehydes or ketones, such as pyrazole-4-carbaldehyde derivatives, to form the pyrazole ring system. For example, 5-amino-1H-pyrazole-4-carbaldehyde reacts with cyclopentanone under basic conditions to yield cyclopenta[b]pyrazolo derivatives, which are structurally related to the target compound.

  • Cyclopentane Ring Fusion: The cyclopentane ring is fused to the pyrazole via cyclocondensation. The reaction conditions typically involve refluxing in ethanolic potassium hydroxide or similar bases to promote ring closure.

Chloromethylation Step

  • The introduction of the chloromethyl group at the 3-position of the tetrahydrocyclopenta[c]pyrazole is achieved by chloromethylation of the corresponding methyl or hydroxymethyl precursor. This step often involves the reaction of the fused pyrazole intermediate with chloromethylating agents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions.

  • Chloromethylation can also be performed using chlorinating agents in the presence of acid catalysts, ensuring selective substitution at the desired position on the fused ring system.

Alkylation and Functional Group Transformations

  • Alkylation reactions are employed to introduce methyl groups at the 2-position of the pyrazole ring. These reactions use alkyl halides in the presence of bases and suitable solvents, avoiding solvents like dimethylformamide or dimethylacetamide to prevent side reactions.

  • Reduction and other functional group transformations may be applied to intermediates to adjust oxidation states and prepare the molecule for subsequent chloromethylation or ring closure steps.

Representative Reaction Schemes and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine hydrate + pyrazole-4-carbaldehyde + base Formation of pyrazole intermediate
2 Cyclopentane ring fusion Reflux in ethanolic KOH or base Fused tetrahydrocyclopenta[c]pyrazole
3 Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether + acid Introduction of chloromethyl group at 3-position
4 Alkylation Alkyl halide + base (non-DMF/DMA solvent) Methylation at 2-position
5 Reduction (if needed) Reducing agent + catalyst Functional group adjustments

Research Findings and Optimization

  • The choice of solvent and base is critical in the alkylation and chloromethylation steps to maximize yield and selectivity. Avoiding polar aprotic solvents such as DMF or DMA during alkylation reduces side reactions.

  • Cross-coupling reactions involving cyclopentyl and trifluoromethyl-substituted benzene derivatives have been reported as intermediates in related fused heterocyclic syntheses, suggesting potential routes to functionalized cyclopentapyrazoles.

  • The cyclocondensation step to form the fused cyclopentane ring is typically carried out under reflux in ethanolic KOH, providing good yields of the fused pyrazole-cyclopentane system.

  • Chloromethylation reactions require careful control of acid concentration and temperature to prevent over-chlorination or decomposition of sensitive pyrazole rings.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Notes
Pyrazole ring synthesis Hydrazine hydrate, aldehydes/ketones, base Forms pyrazole core
Cyclopentane ring fusion Ethanolic KOH, reflux Fuses cyclopentane ring to pyrazole
Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether + acid Introduces chloromethyl group selectively
Alkylation Alkyl halides, base, non-DMF solvents Methylation at 2-position
Reduction (optional) Reducing agents, catalysts Adjust oxidation state of intermediates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with cyclopentanone derivatives, followed by chloromethylation. For example, chloromethylation of pyrazole intermediates (e.g., 2-methyltetrahydrocyclopenta[c]pyrazole) using chloromethylating agents like chloromethyl methyl ether (MOMCl) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction temperature (80–100°C) and stoichiometry of the chloromethylating agent significantly affect yield .
  • Key Data : In similar syntheses (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate), yields of 60–75% were achieved under optimized conditions (80°C, 10 hours) .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodology :

  • ¹H-NMR : Look for characteristic peaks:
  • Cyclopentane protons: δ 2.49–3.05 ppm (multiplet, integration for 4H).
  • Chloromethyl group (-CH₂Cl): δ 4.20–4.50 ppm (singlet or doublet, 2H).
  • Pyrazole protons: δ 7.45–7.57 ppm (aromatic region, depending on substitution) .
  • LC-MS : Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₂ClN₂: 189.07).
    • Example Data : For a structurally related compound (1-(3,5-dichlorophenyl)-3-methyltetrahydrocyclopenta[c]pyrazole), ¹H-NMR showed δ 7.57 (d, 2H), 2.16 (s, 3H) .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy of chloromethyl groups.
  • Work in a fume hood to avoid inhalation of volatile intermediates.
  • Store in a cool, dry place away from oxidizing agents. Follow waste disposal guidelines for halogenated organics .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodology :

  • Use directing groups (e.g., electron-withdrawing substituents) to control chloromethylation sites.
  • Computational modeling (DFT calculations) can predict reactive sites. For example, Fukui indices identify nucleophilic centers on the pyrazole ring .
    • Case Study : In 2-(chloromethyl)quinazoline derivatives, regioselectivity was achieved by pre-functionalizing the pyrazole N-1 position .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Methodology :

  • Comparative SAR Studies : Compare substituent effects (e.g., chloromethyl vs. trifluoromethyl) on bioactivity.
  • Dose-Response Analysis : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Meta-Analysis : Cross-reference data from Gram-positive vs. Gram-negative bacterial assays (e.g., as done for 2-(chloromethyl)quinazolines) .

Q. How can computational tools optimize the compound’s stability and reactivity for drug discovery?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis of the chloromethyl group).
  • Docking Studies : Assess binding affinity to target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.
  • QSPR Models : Correlate logP and polar surface area (TPSA) with membrane permeability .

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

  • Methodology :

  • Preparative HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30).
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility data.
  • TLC Monitoring : Employ silica gel plates with UV-active indicators (Rf ≈ 0.5 in ethyl acetate) .

Key Considerations for Experimental Design

  • Control Experiments : Include unsubstituted pyrazole analogs to benchmark reactivity and bioactivity .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas use) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

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